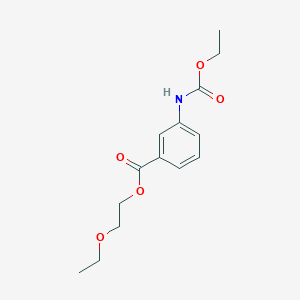![molecular formula C17H11BrN4O2 B3752893 3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one](/img/structure/B3752893.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one
Overview
Description
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one is a complex heterocyclic compound that features a unique structure combining a triazine ring with a benzimidazole moiety
Preparation Methods
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one typically involves multi-step synthetic routesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Materials Science: It is used in the development of new materials with specific electronic and optical properties, making it valuable in the field of organic electronics and photonics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine and benzimidazole moieties allow for strong binding through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways. This compound can inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one include other triazine and benzimidazole derivatives, such as:
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Explored for their anti-tubercular and anticancer properties.
Pyrazolo[4,3-e][1,2,4]-triazine derivatives: Investigated for their cytotoxic effects against tumor cell lines.
The uniqueness of this compound lies in its combined triazine and benzimidazole structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4O2/c18-11-7-5-10(6-8-11)15(23)9-13-16(24)22-14-4-2-1-3-12(14)19-17(22)21-20-13/h1-8H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVZEOIOBMEPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=NN3)CC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propyl 3-[(propoxycarbonyl)amino]benzoate](/img/structure/B3752817.png)
![[4-(4-Methylphenyl)phenyl] 2-chloro-5-nitrobenzoate](/img/structure/B3752827.png)


![2-methoxyethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B3752874.png)
![diethyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3752882.png)
![3-[5-(4-chloro-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3752886.png)
![2-(4-bromo-2-tert-butylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3752892.png)

![N-(1-{[bis(2-methoxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3752903.png)
![2-ethoxyethyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3752910.png)
![[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B3752911.png)

